3-Fluoro-4-nitrophenyl methanesulfonate
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Overview
Description
3-Fluoro-4-nitrophenyl methanesulfonate is an organic compound with the molecular formula C7H6FNO5S It is a derivative of phenyl methanesulfonate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitrophenyl methanesulfonate typically involves the reaction of 3-fluoro-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Fluoro-4-nitrophenol+Methanesulfonyl chloride→3-Fluoro-4-nitrophenyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 3-fluoro-4-nitroaniline when using ammonia.
Reduction: 3-Fluoro-4-aminophenyl methanesulfonate.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
3-Fluoro-4-nitrophenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitrophenyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can be readily displaced by nucleophiles, making the compound useful in various substitution reactions. The nitro group also influences the compound’s reactivity by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl methanesulfonate: Similar structure but with the positions of the fluorine and nitro groups reversed.
3-Chloro-4-nitrophenyl methanesulfonate: Chlorine atom instead of fluorine.
3-Fluoro-4-nitrophenyl tosylate: Tosylate group instead of methanesulfonate.
Uniqueness
3-Fluoro-4-nitrophenyl methanesulfonate is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the fluorine atom can also enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications.
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl) methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPALWRYCGGBIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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